molecular formula C25H21BrO2 B14423889 2-(4-Bromophenyl)-2-methoxy-3-methyl-4,6-diphenyl-2H-pyran CAS No. 79888-91-8

2-(4-Bromophenyl)-2-methoxy-3-methyl-4,6-diphenyl-2H-pyran

Katalognummer: B14423889
CAS-Nummer: 79888-91-8
Molekulargewicht: 433.3 g/mol
InChI-Schlüssel: ZIJMTEQPGQIODF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(4-Bromophenyl)-2-methoxy-3-methyl-4,6-diphenyl-2H-pyran is an organic compound that belongs to the class of pyrans Pyrans are heterocyclic compounds containing an oxygen atom in a six-membered ring This particular compound is characterized by the presence of a bromophenyl group, a methoxy group, and two phenyl groups attached to the pyran ring

Vorbereitungsmethoden

The synthesis of 2-(4-Bromophenyl)-2-methoxy-3-methyl-4,6-diphenyl-2H-pyran can be achieved through several synthetic routes. One common method involves the reaction of 4-bromobenzaldehyde with acetophenone in the presence of a base to form a chalcone intermediate. This intermediate is then subjected to cyclization using methanol and a catalyst to yield the desired pyran compound. The reaction conditions typically involve refluxing the mixture at elevated temperatures to facilitate the cyclization process .

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Analyse Chemischer Reaktionen

2-(4-Bromophenyl)-2-methoxy-3-methyl-4,6-diphenyl-2H-pyran undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and catalysts such as palladium or copper complexes. The major products formed from these reactions depend on the specific reagents and conditions employed.

Wissenschaftliche Forschungsanwendungen

2-(4-Bromophenyl)-2-methoxy-3-methyl-4,6-diphenyl-2H-pyran has several scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

    Biology: In biological research, the compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: The compound’s potential medicinal properties are investigated for the treatment of various diseases. Its ability to interact with specific biological targets makes it a candidate for drug development.

    Industry: In the industrial sector, the compound is used in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 2-(4-Bromophenyl)-2-methoxy-3-methyl-4,6-diphenyl-2H-pyran involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways depend on the specific biological context and the compound’s structure .

Vergleich Mit ähnlichen Verbindungen

2-(4-Bromophenyl)-2-methoxy-3-methyl-4,6-diphenyl-2H-pyran can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its pyran ring structure and the presence of multiple functional groups, which provide a versatile platform for chemical modifications and applications.

Eigenschaften

CAS-Nummer

79888-91-8

Molekularformel

C25H21BrO2

Molekulargewicht

433.3 g/mol

IUPAC-Name

2-(4-bromophenyl)-2-methoxy-3-methyl-4,6-diphenylpyran

InChI

InChI=1S/C25H21BrO2/c1-18-23(19-9-5-3-6-10-19)17-24(20-11-7-4-8-12-20)28-25(18,27-2)21-13-15-22(26)16-14-21/h3-17H,1-2H3

InChI-Schlüssel

ZIJMTEQPGQIODF-UHFFFAOYSA-N

Kanonische SMILES

CC1=C(C=C(OC1(C2=CC=C(C=C2)Br)OC)C3=CC=CC=C3)C4=CC=CC=C4

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.